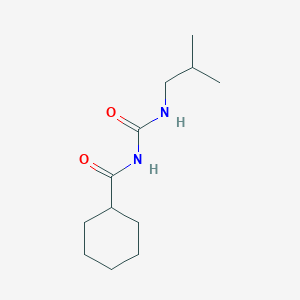
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide, also known as CX-516, is a drug that belongs to the class of Ampakines. Ampakines are a group of drugs that enhance the activity of AMPA receptors in the brain. CX-516 is a selective AMPA receptor positive allosteric modulator that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that is involved in the transmission of signals between neurons. By increasing the activity of AMPA receptors, 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide enhances synaptic plasticity, which is the ability of neurons to change their connectivity in response to experience. This leads to improved cognitive function and memory.
Biochemical and Physiological Effects
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain. It has also been shown to increase the density of AMPA receptors in the brain. These effects contribute to the cognitive-enhancing and memory-enhancing properties of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its effects on cognitive function and memory are well-documented. It is also relatively easy to synthesize in large quantities, which makes it an attractive option for researchers who need to use large amounts of the drug in their experiments.
One limitation of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide is that it is not very selective for AMPA receptors. It also enhances the activity of kainate receptors, which can lead to excitotoxicity and neurotoxicity. This limits its potential therapeutic applications and makes it less attractive for use in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide. One area of research is the development of more selective AMPA receptor positive allosteric modulators that do not have the same potential for excitotoxicity and neurotoxicity as 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide. Another area of research is the development of drugs that target other ionotropic glutamate receptors, such as NMDA receptors, which are also involved in the transmission of signals between neurons. Finally, there is a need for more research on the long-term effects of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide on cognitive function and memory, as well as its potential therapeutic applications in various neurological disorders.
Conclusion
In conclusion, 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide is a drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It works by enhancing the activity of AMPA receptors in the brain, which leads to improved cognitive function and memory. While it has several advantages for lab experiments, such as its ease of synthesis and well-established effects, it also has limitations, such as its lack of selectivity for AMPA receptors and potential for excitotoxicity and neurotoxicity. Future research on 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide and other drugs that target ionotropic glutamate receptors has the potential to lead to new treatments for neurological disorders and improved cognitive function and memory.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxylic acid with chloroformic acid tert-butyl ester in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method is well-established and has been used to produce 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, enhance memory, and increase attention span in animal models. 2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-12(2)21-15(17-11)18-16(20)19-10-6-9-14(19)13-7-4-3-5-8-13/h13-14H,3-10H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZQRZGKYFGFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)N2CCCC2C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)



![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)
![7-methyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7535447.png)
![5-(4-Chlorophenyl)-5-methyl-3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7535449.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)

![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)

